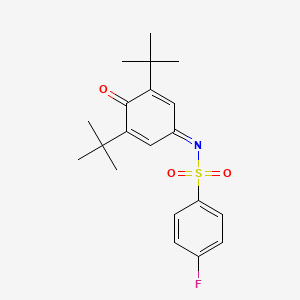
N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclohexadienone core with tert-butyl groups, a fluorobenzene sulfonamide moiety, and is characterized by its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexadienone core. This can be achieved through the oxidation of appropriate precursors under controlled conditions. The introduction of tert-butyl groups is often accomplished via Friedel-Crafts alkylation. The final step involves the sulfonation of the fluorobenzene ring, followed by the coupling of the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production. Purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to cyclohexanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and substituted benzene and sulfonamide compounds. These products can be further utilized in various applications depending on their chemical properties.
Scientific Research Applications
N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2-hydroxypropanoic acid
- 3-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2-(5,6-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)propanenitrile
- 2-[3-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-1H,2H,3H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Uniqueness
N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzene-1-sulfonamide stands out due to its unique combination of a cyclohexadienone core with tert-butyl groups and a fluorobenzene sulfonamide moiety. This structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-19(2,3)16-11-14(12-17(18(16)23)20(4,5)6)22-26(24,25)15-9-7-13(21)8-10-15/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPDWIRNRKOMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)F)C=C(C1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
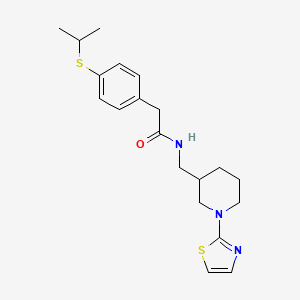
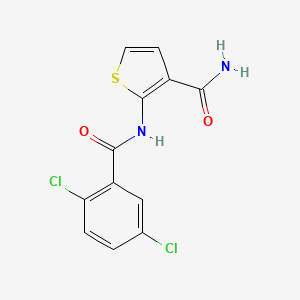
![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)
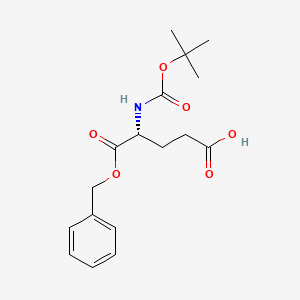

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497445.png)
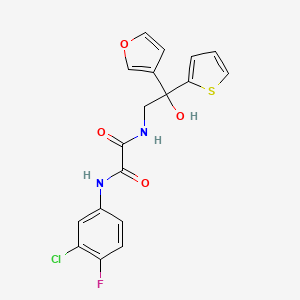
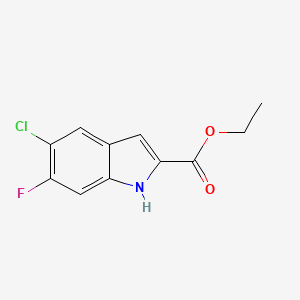
![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)
![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)



